molecular formula C13H15NO2 B15262268 3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid

3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B15262268
M. Wt: 217.26 g/mol
InChI Key: FRTLISFUEQWTJP-UHFFFAOYSA-N
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Description

3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . For this compound, specific alkylation and carboxylation steps are required to introduce the ethyl and carboxylic acid groups at the appropriate positions.

Industrial Production Methods

Industrial production of indole derivatives may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining attention in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-carboxylic acid: A simpler indole derivative with similar biological activities.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

Uniqueness

3-Ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-ethyl-5,7-dimethyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-4-9-10-6-7(2)5-8(3)11(10)14-12(9)13(15)16/h5-6,14H,4H2,1-3H3,(H,15,16)

InChI Key

FRTLISFUEQWTJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C(C=C(C=C12)C)C)C(=O)O

Origin of Product

United States

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